3-O-Methylducheside A
Overview
Description
3-O-Methylducheside A: is a natural phenolic compound isolated from the plant Potentilla argentea L. (Rosaceae family) . It is known for its significant biological activities, including antioxidant and anti-inflammatory properties . The molecular formula of this compound is C21H18O12, and its molecular weight is 462.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-O-Methylducheside A can be isolated from the plant Potentilla argentea L. through extraction and purification processes . The detailed synthetic routes and reaction conditions for laboratory synthesis are not widely documented, as it is primarily obtained from natural sources.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Potentilla argentea L. The process includes solvent extraction, followed by chromatographic purification to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 3-O-Methylducheside A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced phenolic compounds.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
3-O-Methylducheside A has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in studies of phenolic compounds and their reactivity.
Biology: Its antioxidant and anti-inflammatory properties make it a subject of interest in biological research.
Medicine: Potential therapeutic applications are being explored due to its biological activities.
Mechanism of Action
The mechanism of action of 3-O-Methylducheside A involves its interaction with reactive oxygen species (ROS) and inflammatory mediators. It exerts its antioxidant effects by scavenging free radicals and inhibiting the production of ROS . Its anti-inflammatory action is mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Ellagic Acid: A natural phenolic compound with similar antioxidant and anti-inflammatory properties.
Gallic Acid: Another phenolic compound known for its antioxidant activity.
Quercetin: A flavonoid with strong antioxidant and anti-inflammatory effects.
Uniqueness: 3-O-Methylducheside A is unique due to its specific structure and the presence of methoxy groups, which contribute to its distinct biological activities. Its isolation from Potentilla argentea L. also sets it apart from other phenolic compounds .
Properties
IUPAC Name |
6-hydroxy-7,14-dimethoxy-13-(3,4,5-trihydroxyoxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O12/c1-28-15-8(22)3-6-11-12-7(20(27)32-17(11)15)4-10(16(29-2)18(12)33-19(6)26)31-21-14(25)13(24)9(23)5-30-21/h3-4,9,13-14,21-25H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWUZPSSUIWBKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)OC5C(C(C(CO5)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62218-23-9 | |
Record name | 62218-23-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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